![molecular formula C3H7NO3 B569819 [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid CAS No. 136743-38-9](/img/new.no-structure.jpg)
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid is a deuterated analog of 3-amino-2-hydroxypropanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid typically involves the incorporation of deuterium atoms into the 3-amino-2-hydroxypropanoic acid structure. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Chemical Reduction: Employing deuterated reducing agents to introduce deuterium atoms during the reduction process.
Enzymatic Methods: Using enzymes that can incorporate deuterium atoms into specific positions of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of biotechnological approaches to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and the desired level of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialized chemicals.
Mechanism of Action
The mechanism of action of [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique effects. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxypropanoic Acid: The non-deuterated analog with similar chemical properties but different physical characteristics.
Deuterated Amino Acids: Other amino acids with deuterium incorporation, such as deuterated alanine or glycine.
Uniqueness
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid is unique due to its specific deuterium incorporation, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs. Its use in NMR spectroscopy and other analytical techniques makes it a valuable tool in scientific research.
Properties
CAS No. |
136743-38-9 |
|---|---|
Molecular Formula |
C3H7NO3 |
Molecular Weight |
107.105 |
IUPAC Name |
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D,2D/t1-,2- |
InChI Key |
BMYNFMYTOJXKLE-MVPYEHFYSA-N |
SMILES |
C(C(C(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


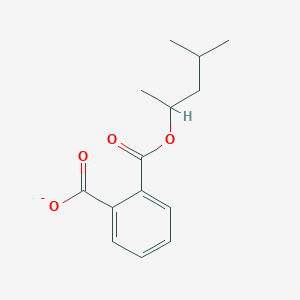
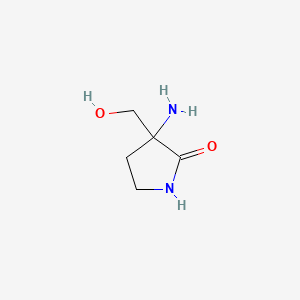

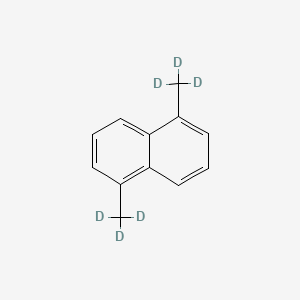
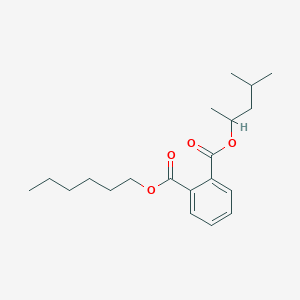
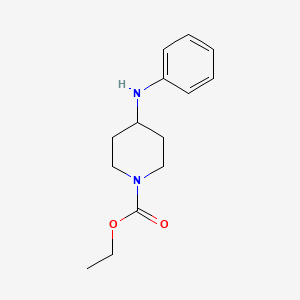


![2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)
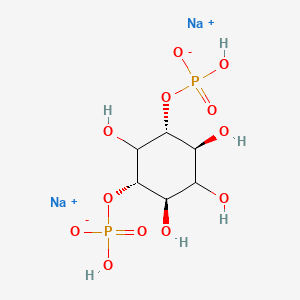
![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)
![3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide](/img/structure/B569756.png)
